molecular formula C17H17N3O2S B5756290 5-(3,5-dimethoxyphenyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(3,5-dimethoxyphenyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5756290
M. Wt: 327.4 g/mol
InChI Key: MTROLAYOUGPEHA-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,2,4-triazole-thiones, a category known for its diverse pharmacological activities and importance in medicinal chemistry. These compounds are of interest due to their potential applications in various fields of chemistry and biology. However, specific discussions on drug use, dosage, and side effects are excluded as per the request.

Synthesis Analysis

Synthesis of triazole-thiones often involves heterocyclization reactions, utilizing precursors like thiosemicarbazides under basic conditions or reactions with isothiocyanates and hydrazides. An example includes the synthesis of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione through a cyclization reaction involving 4-chlorophenyl isothiocyanate and formic hydrazide (Yeo, Azizan, & Tiekink, 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography, revealing features like dihedral angles, planarity, and supramolecular interactions through hydrogen bonds and π interactions. The structures help in understanding the compound's reactivity and interaction capabilities (Xu et al., 2006).

Chemical Reactions and Properties

1,2,4-Triazole-thiones undergo various chemical reactions, including alkylation, acylation, and cyclization, leading to a wide range of derivatives with diverse chemical properties. These reactions are pivotal for modifying the compound's biological activity and solubility (Labanauskas et al., 2001).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for determining the compound's suitability for various applications. These properties can be influenced by the compound's molecular structure and the presence of functional groups (Saeed et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are crucial for its application in synthetic chemistry and drug development. The presence of the triazole and thione groups in the compound's structure plays a significant role in its chemical behavior (Sharafi et al., 2005).

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-6-4-5-7-15(11)20-16(18-19-17(20)23)12-8-13(21-2)10-14(9-12)22-3/h4-10H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTROLAYOUGPEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dimethoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

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